

# A-1165442 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-1165442

Cat. No.: B605032

[Get Quote](#)

## Application Notes and Protocols: A-1165442

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **A-1165442**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).

## Compound Information

Parameter	Value	Reference
IUPAC Name	(R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea	<a href="#">[1]</a>
Molecular Formula	C <sub>22</sub> H <sub>20</sub> ClF <sub>2</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	431.86 g/mol	<a href="#">[2]</a>
Mechanism of Action	Potent, competitive, and orally available TRPV1 antagonist.	<a href="#">[3]</a>
IC <sub>50</sub> (human TRPV1)	9 nM	<a href="#">[3]</a>

## Solubility

**A-1165442** exhibits good solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For experimental use, stock solutions are typically prepared in DMSO and further diluted in aqueous buffers or specific vehicle formulations for in vivo studies.

Solvent	Solubility	Notes
DMSO	$\geq 100$ mg/mL ( $\geq 231.56$ mM)	Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2]
Ethanol	Data not available in searched documents.	While ethanol is a common solvent, specific solubility data for A-1165442 was not found. DMSO is the recommended primary solvent.
Water	Insoluble	

## Preparation of Solutions

Proper preparation of **A-1165442** solutions is critical for reliable and reproducible experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2][3] For in vitro studies, stock solutions can be stored as aliquots.

This protocol describes the preparation of a 10 mM stock solution of **A-1165442** in DMSO.

Materials:

- **A-1165442** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Allow the **A-1165442** vial to equilibrate to room temperature for at least 60 minutes before opening.<sup>[4]</sup>
- Weigh the desired amount of **A-1165442** powder.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of **A-1165442** (MW: 431.86), add 231.56  $\mu$ L of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved. If precipitation occurs, gentle heating can be applied.<sup>[2]</sup><sup>[3]</sup>
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots as recommended in the storage section.

For in vitro assays, the DMSO stock solution is typically diluted with the appropriate cell culture medium or buffer. The final concentration of DMSO should be kept low (generally <0.1%) to avoid solvent-induced toxicity.

**A-1165442** is orally bioavailable.<sup>[1]</sup> The following are established vehicle formulations for oral administration in animal models.

#### Protocol 1: PEG300, Tween-80, and Saline Formulation

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).<sup>[3]</sup>

Materials:

- **A-1165442**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH<sub>2</sub>O)

#### Formulation Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

#### Protocol (for 1 mL of working solution):

- Start with the required amount of **A-1165442**. For a 2.5 mg/mL solution, use 2.5 mg of the compound.
- Dissolve the **A-1165442** in 100  $\mu$ L of DMSO.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until the solution is homogenous.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL. Mix well.
- If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[2\]](#)[\[3\]](#)

#### Protocol 2: Corn Oil Formulation

This formulation is also suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL (5.79 mM).[\[3\]](#)

#### Materials:

- **A-1165442**
- DMSO
- Corn Oil

#### Formulation Composition:

- 10% DMSO
- 90% Corn Oil

#### Protocol:

- Dissolve the required amount of **A-1165442** in DMSO.
- Add the corn oil to the DMSO solution.
- Mix thoroughly until a clear and homogenous solution is obtained.

## Storage and Stability

Proper storage of **A-1165442** is essential to maintain its activity.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Keep tightly sealed.[2]
+4°C	2 years	Keep tightly sealed.[2]	
Stock Solution in DMSO	-80°C	2 years	Aliquot to avoid freeze-thaw cycles.[3]
-20°C	1 year	Aliquot to avoid freeze-thaw cycles.[3]	
Aqueous Solutions	Not Recommended for long-term storage.	Prepare fresh daily.	[4]

Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's efficacy.[4]

## Experimental Protocols & Signaling Pathway

**A-1165442** is a selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.

**A-1165442**'s antagonist activity can be quantified using a calcium influx assay in cells expressing recombinant TRPV1.

Principle: TRPV1 activation by an agonist (e.g., capsaicin) leads to an influx of extracellular  $\text{Ca}^{2+}$ . **A-1165442**, as a competitive antagonist, will block this influx in a dose-dependent manner. The change in intracellular  $\text{Ca}^{2+}$  concentration is measured using a fluorescent calcium indicator.

General Protocol:

- Plate cells stably expressing human or rat TRPV1 in a multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pre-incubate the cells with varying concentrations of **A-1165442**.
- Stimulate the cells with a known concentration of a TRPV1 agonist (e.g., capsaicin).
- Measure the fluorescence intensity to determine the intracellular calcium concentration.
- The  $\text{IC}_{50}$  value can be calculated from the dose-response curve.

**A-1165442** has demonstrated analgesic efficacy in rodent models of pain.

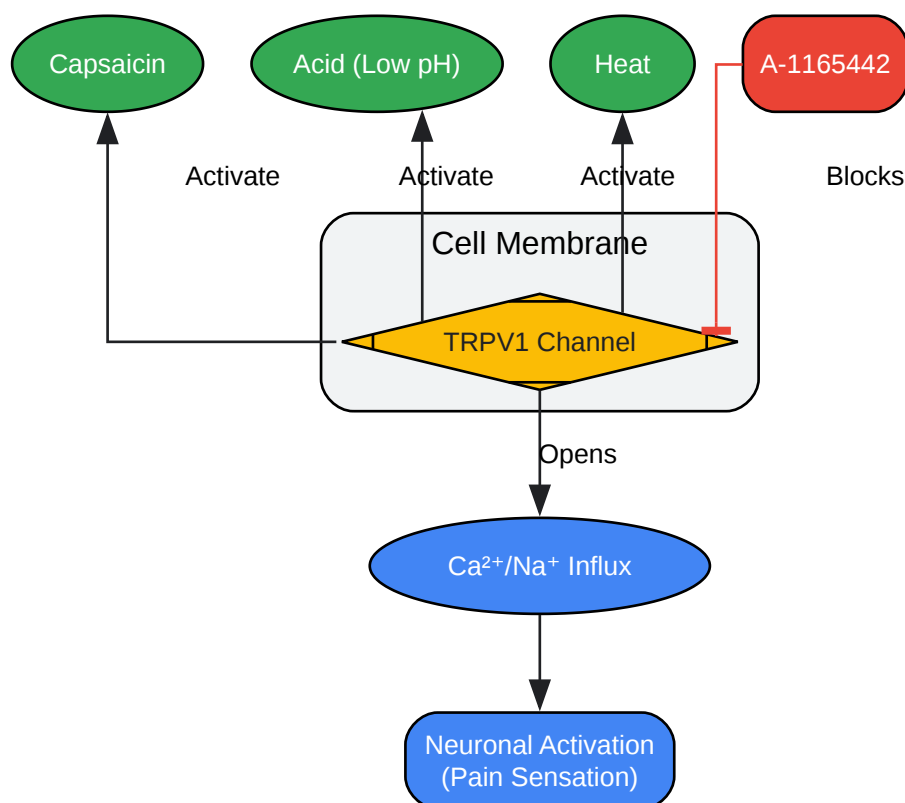
Example: Osteoarthritis Pain Model

- Model: Monoiodoacetate (MIA)-induced osteoarthritis in rats.
- Dosing: A single oral dose of **A-1165442**.
- Efficacy Endpoint: Measurement of grip force.
- Result: **A-1165442** produced a robust increase in grip force with an  $\text{ED}_{50}$  of 35  $\mu\text{mol/kg}$  one hour after dosing.[3]

## Example: Capsaicin-Induced Nocifensive Behavior

- Model: Intraplantar injection of capsaicin in rats.
- Dosing: Oral administration of **A-1165442**.
- Efficacy Endpoint: Measurement of nocifensive behaviors (e.g., licking, flinching).
- Result: **A-1165442** prevented capsaicin-induced nocifensive behaviors with an ED<sub>50</sub> of 9.5 µmol/kg.[3]

A significant advantage of **A-1165442** is its temperature-neutral profile; it does not cause hyperthermia, a common side effect of first-generation TRPV1 antagonists.[1][3]

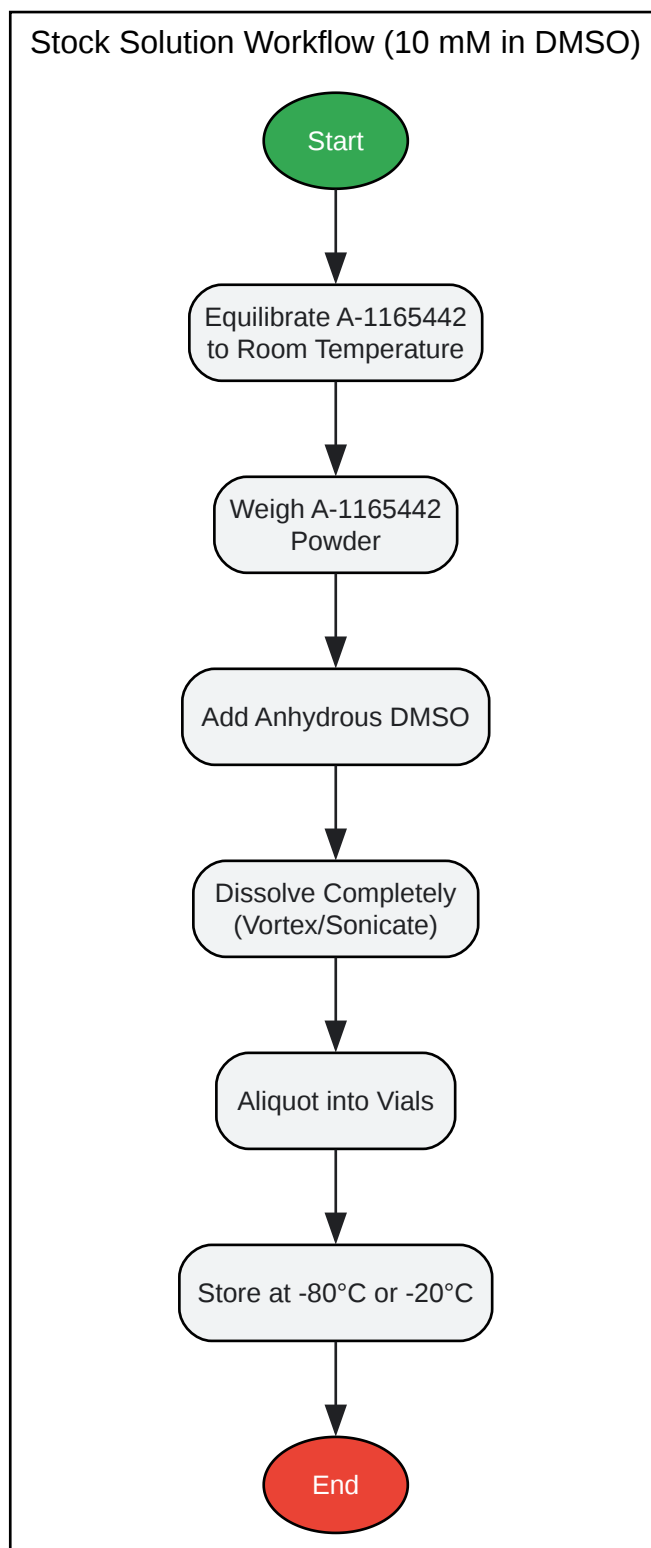


[Click to download full resolution via product page](#)

Caption: **A-1165442** blocks the TRPV1 channel, preventing its activation by stimuli like capsaicin, acid, and heat. This inhibits downstream ion influx and subsequent neuronal

activation, leading to an analgesic effect.

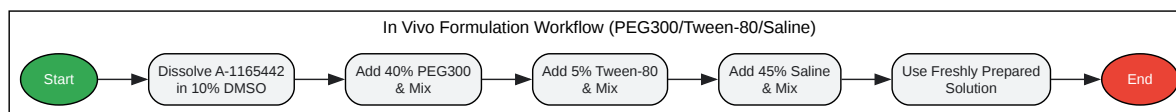
## Experimental Workflows





[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of an **A-1165442** stock solution in DMSO.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for preparing **A-1165442** for in vivo administration using a co-solvent system.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [A-1165442 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605032#a-1165442-solubility-and-preparation-for-experiments]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)